

# An In-Depth Technical Guide to 2-Iodoimidazole: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Iodoimidazole

Cat. No.: B1350194

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This guide provides an in-depth technical overview of **2-iodoimidazole**, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its detailed characterization, and its versatile applications, grounding all claims in authoritative references.

## Core Molecular Profile and Physicochemical Properties

**2-Iodoimidazole** is an organic compound featuring a five-membered imidazole ring substituted with an iodine atom at the C2 position. This specific constitutional isomer is identified by the CAS Number 3034-62-6.<sup>[1]</sup> The strategic placement of the iodine atom, a versatile halogen, makes this molecule a highly valuable intermediate in synthetic chemistry. The molecular formula of **2-iodoimidazole** is  $C_3H_3IN_2$ .<sup>[1][2]</sup>

The imidazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The addition of iodine at the C2 position provides a reactive handle for sophisticated molecular engineering, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: 2D Structure of 2-Iodo-1H-imidazole.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>3</sub> IN <sub>2</sub>	[1][2]
Molecular Weight	193.97 g/mol	[1][2]
CAS Number	3034-62-6	[1]
Appearance	White to off-white solid	[3]
Melting Point	118-122 °C	[3]
Solubility	Slightly soluble in water; Soluble in organic solvents like dichloromethane and chloroform.	[3]
SMILES String	<chem>Ic1ncc[nH]1</chem>	[1]
InChI Key	MHHDMDLNVVCTAJ- UHFFFAOYSA-N	[1]

## Regioselective Synthesis: A Validated Protocol

Direct iodination of the parent imidazole ring with molecular iodine typically yields a mixture of products, including the 4-iodo and 4,5-diiodo species, due to the electronic nature of the ring. Achieving selective iodination at the C2 position, which is the most acidic but least nucleophilic position, requires a more nuanced synthetic strategy. The following protocol describes a robust and field-proven method involving protection, directed metallation, and subsequent iodination.

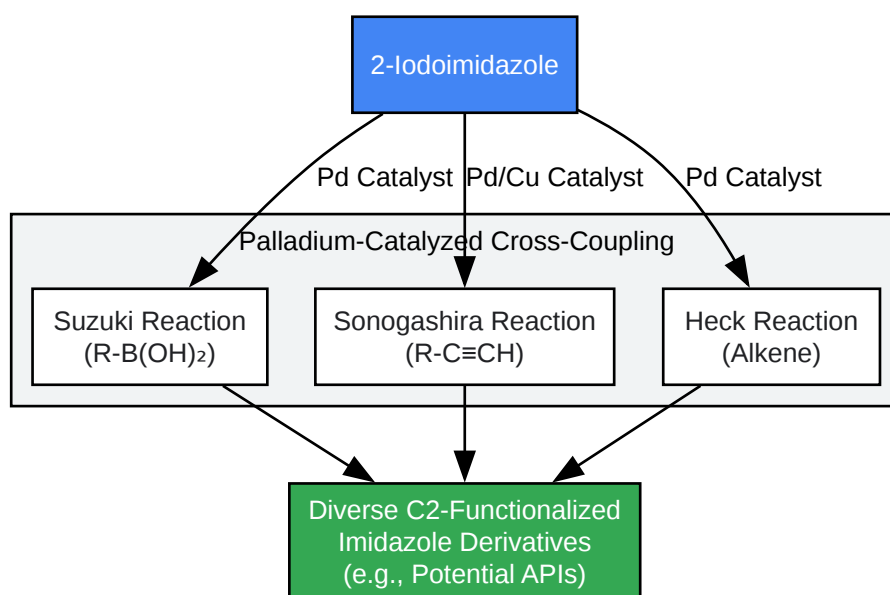
**Core Principle:** This synthesis leverages a protecting group (trityl) to block the reactive N-H proton. A strong organolithium base then selectively deprotonates the C2 position, creating a nucleophilic carbon which is subsequently quenched with an iodine source.

### Step-by-Step Experimental Protocol:

- Step 1: N-Protection of Imidazole:
  - To a solution of imidazole in anhydrous DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

- Stir the mixture for 30 minutes at 0 °C to form the sodium salt of imidazole.
- Add chlorotriphenylmethane (Trityl chloride, 1.0 equivalent) and allow the reaction to warm to room temperature, stirring for 12-16 hours.
- Quench the reaction with water and extract the product, 1-trityl-1H-imidazole, with ethyl acetate. Purify via column chromatography.
- Causality: The bulky trityl group protects the acidic N-H proton, preventing it from interfering with the subsequent metallation step.<sup>[4]</sup>
- Step 2: Directed Lithiation and Iodination:
  - Dissolve the purified 1-trityl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
  - Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Maintain the temperature at -78 °C for 1 hour.
  - Causality: n-BuLi is a powerful base that selectively abstracts the most acidic proton on the ring, which is at the C2 position, to form a 2-lithioimidazole intermediate.
  - Add a solution of iodine (I<sub>2</sub>, 1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
  - Allow the reaction to slowly warm to room temperature.
  - Causality: The nucleophilic 2-lithio species attacks the electrophilic iodine, forming the C-I bond regioselectively at the C2 position.
- Step 3: Deprotection:
  - After quenching the reaction with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), concentrate the organic phase.
  - Dissolve the crude 2-iodo-1-tritylimidazole in a mixture of acetic acid and water.
  - Heat the solution at 60-70 °C for 2-4 hours to cleave the trityl group.

- Causality: The trityl group is labile under acidic conditions, allowing for its clean removal to yield the final product.
- Neutralize the solution, extract with an organic solvent, and purify the final product, **2-iodoimidazole**, by recrystallization or column chromatography.



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